2,2-Dibromobutanedioic acid
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Overview
Description
2,2-Dibromobutanedioic acid, also known as 2,2-dibromosuccinic acid, is an organic compound with the molecular formula C4H4Br2O4. This compound is characterized by the presence of two bromine atoms attached to the second carbon of a butanedioic acid backbone. It is a dibromo derivative of succinic acid and is known for its reactivity and applications in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibromobutanedioic acid can be synthesized through the bromination of maleic acid or fumaric acid. The bromination process involves the addition of bromine to the double bond of maleic or fumaric acid, resulting in the formation of the dibromo derivative. The reaction is typically carried out in the presence of a solvent such as carbon tetrachloride or chloroform, and the reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and maleic or fumaric acid in large reactors, with careful control of reaction conditions to ensure high yield and purity of the product. The product is then purified through crystallization or distillation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromobutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibromo derivatives of oxalic acid.
Reduction: Reduction of this compound can lead to the formation of butanedioic acid derivatives.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed
Oxidation: Dibromo derivatives of oxalic acid.
Reduction: Butanedioic acid derivatives.
Substitution: Hydroxyl or amino-substituted butanedioic acids.
Scientific Research Applications
2,2-Dibromobutanedioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2,2-dibromobutanedioic acid involves its reactivity with various nucleophiles and electrophiles. The bromine atoms in the compound make it highly reactive, allowing it to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromobutanedioic acid: Another dibromo derivative of butanedioic acid with bromine atoms on the second and third carbons.
2,2-Dibromo-3-nitrilopropionamide: A compound with similar bromine substitution but different functional groups.
Uniqueness
2,2-Dibromobutanedioic acid is unique due to the specific positioning of the bromine atoms on the second carbon, which influences its reactivity and the types of reactions it can undergo. This positional isomerism distinguishes it from other dibromo derivatives and affects its chemical behavior and applications .
Properties
CAS No. |
101349-74-0 |
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Molecular Formula |
C4H4Br2O4 |
Molecular Weight |
275.88 g/mol |
IUPAC Name |
2,2-dibromobutanedioic acid |
InChI |
InChI=1S/C4H4Br2O4/c5-4(6,3(9)10)1-2(7)8/h1H2,(H,7,8)(H,9,10) |
InChI Key |
OHUZDYSSDJKBLQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(C(=O)O)(Br)Br |
Origin of Product |
United States |
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